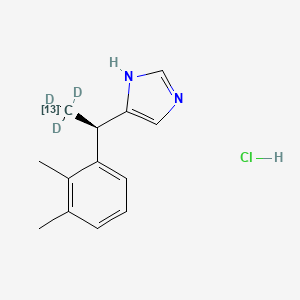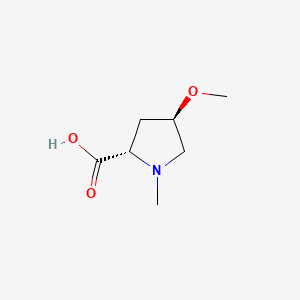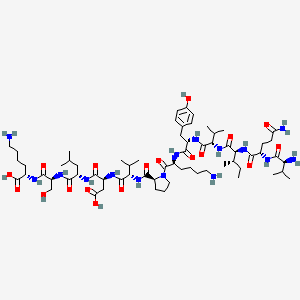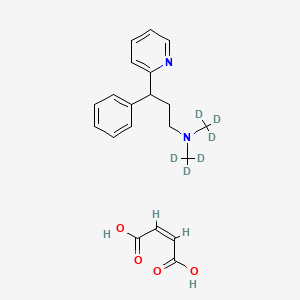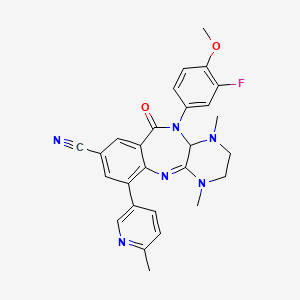
Encephalitic alphavirus-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Encephalitic alphavirus-IN-1 is a compound associated with the family of alphaviruses, which are enveloped, positive-sense RNA viruses. These viruses are known to cause severe human illnesses, including persistent arthritis and fatal encephalitis
Métodos De Preparación
The synthesis of Encephalitic alphavirus-IN-1 involves several steps, including the isolation of viral RNA, reverse transcription to cDNA, and subsequent cloning into suitable vectors for expression. The reaction conditions typically involve the use of enzymes such as reverse transcriptase and DNA polymerase, along with specific primers and nucleotides . Industrial production methods may involve large-scale fermentation and purification processes to obtain the compound in sufficient quantities for research and therapeutic use.
Análisis De Reacciones Químicas
Encephalitic alphavirus-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of aldehydes or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Encephalitic alphavirus-IN-1 has a wide range of applications in scientific research, including:
Chemistry: It is used to study the chemical properties and reactions of alphaviruses, providing insights into their structure and function.
Biology: The compound is used to investigate the biological mechanisms of alphavirus infection and replication, helping to identify potential targets for antiviral therapies.
Mecanismo De Acción
The mechanism of action of Encephalitic alphavirus-IN-1 involves its interaction with host cell receptors and subsequent entry into the cell. The compound binds to specific receptors on the cell surface, facilitating viral attachment and internalization. Once inside the cell, the viral RNA is released into the cytoplasm, where it undergoes replication and translation to produce viral proteins . The molecular targets and pathways involved in this process include the host cell’s endocytic machinery and the viral replication complex.
Comparación Con Compuestos Similares
Encephalitic alphavirus-IN-1 can be compared with other similar compounds, such as:
Chikungunya virus-IN-1: This compound is associated with the chikungunya virus, which causes acute inflammatory musculoskeletal and joint-associated syndromes.
Ross River virus-IN-1: This compound is linked to the Ross River virus, which also causes musculoskeletal and joint-associated syndromes.
Semliki Forest virus-IN-1: This compound is related to the Semliki Forest virus, which is used as a model system for studying alphavirus entry and replication.
The uniqueness of this compound lies in its specific association with encephalitic alphaviruses, which cause severe neurological disease and have significant implications for public health and bioterrorism .
Propiedades
Fórmula molecular |
C27H25FN6O2 |
|---|---|
Peso molecular |
484.5 g/mol |
Nombre IUPAC |
5-(3-fluoro-4-methoxyphenyl)-1,4-dimethyl-10-(6-methylpyridin-3-yl)-6-oxo-3,4a-dihydro-2H-pyrazino[2,3-b][1,4]benzodiazepine-8-carbonitrile |
InChI |
InChI=1S/C27H25FN6O2/c1-16-5-6-18(15-30-16)20-11-17(14-29)12-21-24(20)31-25-26(33(3)10-9-32(25)2)34(27(21)35)19-7-8-23(36-4)22(28)13-19/h5-8,11-13,15,26H,9-10H2,1-4H3 |
Clave InChI |
DPIYMIGOWULJPP-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C2=C3C(=CC(=C2)C#N)C(=O)N(C4C(=N3)N(CCN4C)C)C5=CC(=C(C=C5)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


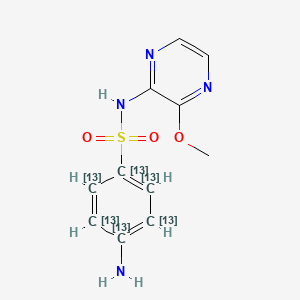
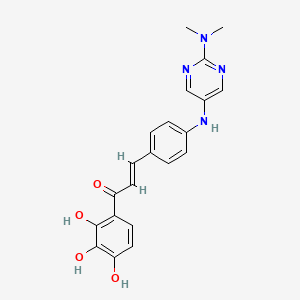
![1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12409934.png)
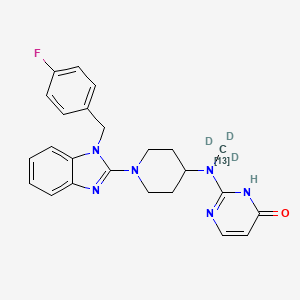

![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)
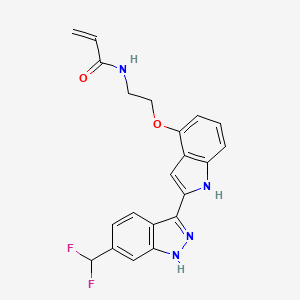
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
